

Application Notes for (aS)-PH-797804 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | (aS)-PH-797804 | |
| Cat. No.: | B1679756 | Get Quote |

(aS)-PH-797804, also known as PH-797804, is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1] [2][3] As a key enzyme in the inflammatory signaling cascade, p38 MAPK regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[4][5] Inhibition of p38 MAPK by (aS)-PH-797804 has demonstrated significant anti-inflammatory effects, making it a valuable tool for research in inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2][4]

The (aS) isomer of PH-797804 is significantly more potent than its (aR) counterpart, with over 100-fold greater activity against p38 α kinase.[6] In vitro studies have shown that **(aS)-PH-797804** effectively blocks the production of TNF- α in human monocytic cell lines and inhibits osteoclast formation.[1][7] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **(aS)-PH-797804**.

Quantitative Data Summary

The inhibitory activity of **(aS)-PH-797804** has been quantified in various in vitro assays. The following table summarizes key potency and binding affinity data.

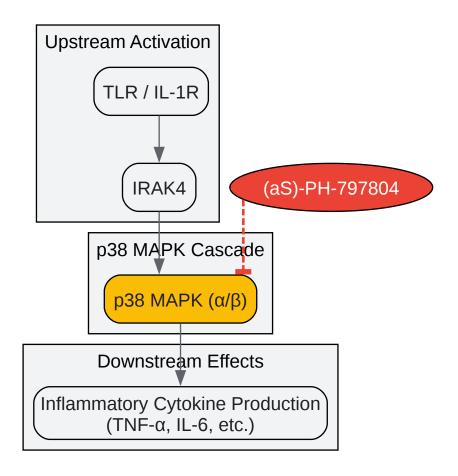


| Target/Assay | Cell Line/System | Parameter | Value (nM) |
|--|----------------------------------|-----------|-------------|
| ρ38α ΜΑΡΚ | Cell-free | IC50 | 26[1][3][7] |
| ρ38α ΜΑΡΚ | Cell-free | Ki | 5.8[1] |
| р38β МАРК | Cell-free | IC50 | 102[3] |
| р38β МАРК | Cell-free | Ki | 40[1] |
| LPS-induced TNF-α production | Human monocytic U937 cells | IC50 | 5.9[1][7] |
| p38 kinase activity | Human monocytic U937 cells | IC50 | 1.1[1][7] |
| RANKL- and M-CSF- induced osteoclast formation | Primary rat bone marrow cells | IC50 | 3[1][7] |
| LPS-induced TNF-α production | Human monocytes | IC50 | 3.4[7] |
| LPS-induced TNF-α release | Human PBMC | IC50 | 15[7] |

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by **(aS)-PH-797804**. Upstream signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) activate IRAK4, which in turn leads to the activation of the p38 MAPK cascade. **(aS)-PH-797804** directly inhibits p38 α and p38 β , thereby blocking the downstream inflammatory response.





Click to download full resolution via product page

p38 MAPK signaling pathway inhibited by (aS)-PH-797804.

Experimental Protocols Cell-Free p38α Kinase Inhibition Assay

This protocol describes a resin capture assay to determine the inhibitory effect of (aS)-PH-797804 on p38 α kinase activity by measuring the phosphorylation of a substrate peptide.[7]

Materials:

- Recombinant human p38α kinase
- Epidermal Growth Factor Receptor Peptide (EGFRP) or GST-c-Jun substrate
- [y-33P]ATP



- (aS)-PH-797804
- Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT
- AG 1x8 ion exchange resin
- 96-well plates
- MicroScint-40 scintillation cocktail
- Microplate scintillation counter

Procedure:

- Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP at the desired concentration, 0.05 to 0.3 μCi of [γ-33P]ATP, 0.8 mM dithiothreitol, and 200 μM EGFRP or 10 μM GST-c-Jun.[7]
- Add varying concentrations of (aS)-PH-797804 to the reaction mixture. A DMSO control should be included.
- Initiate the reaction by adding 25 nM of p38α kinase to a final volume of 50 µL.[7]
- Incubate the reaction at 25°C for 30 minutes.[7]
- Stop the reaction and remove unreacted [γ-33P]ATP by adding 150 µL of AG 1x8 ion exchange resin in 900 mM sodium formate (pH 3.0).[7]
- Mix thoroughly and allow the resin to settle for 5 minutes.
- Transfer a 50 μL aliquot of the supernatant containing the phosphorylated substrate to a 96well plate.[7]
- Add 150 μL of MicroScint-40 scintillation cocktail to each well.[7]
- Quantify the radioactivity using a microplate scintillation counter to determine the extent of substrate phosphorylation.[7]



 Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Inhibition of LPS-Induced TNF- α Production in U937 Cells

This protocol details a method to assess the potency of **(aS)-PH-797804** in a cellular context by measuring its effect on lipopolysaccharide (LPS)-induced TNF- α production in the human monocytic U937 cell line.[1][7]

Materials:

- Human monocytic U937 cell line
- RPMI-1640 cell culture medium supplemented with 10% FBS
- Lipopolysaccharide (LPS)
- (aS)-PH-797804
- TNF-α ELISA kit
- 96-well cell culture plates

Procedure:

- Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
- Seed the cells in a 96-well plate at an appropriate density.
- Pre-treat the cells with various concentrations of (aS)-PH-797804 for 1 hour before LPS stimulation.[7] A vehicle control (DMSO) should be included.
- Induce TNF-α production by adding LPS to the cell culture.
- Incubate the cells for an appropriate time (e.g., 18 hours) to allow for cytokine production.

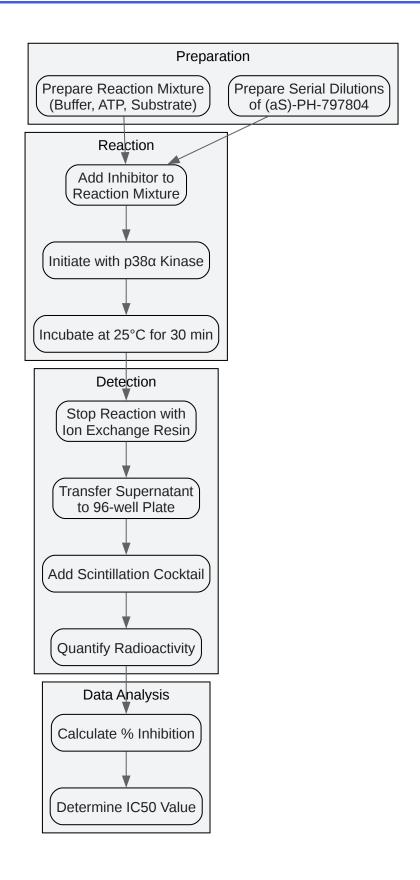


- Collect the cell culture supernatant.
- Measure the concentration of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Determine the IC50 value by plotting the percentage of TNF- α inhibition against the logarithm of the **(aS)-PH-797804** concentration.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.





Click to download full resolution via product page

Workflow for the in vitro p38 α kinase inhibition assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PH-797804 Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes for (aS)-PH-797804 In Vitro Assays].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679756#as-ph-797804-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com